molecular formula C18H21BrN4O3 B8544554 tert-Butyl 5-(6-Bromo-4-methyl-3-oxo-3,4-dihydropyrazin-2-ylamino)isoindoline-2-carboxylate

tert-Butyl 5-(6-Bromo-4-methyl-3-oxo-3,4-dihydropyrazin-2-ylamino)isoindoline-2-carboxylate

Cat. No. B8544554
M. Wt: 421.3 g/mol
InChI Key: NXWGYHRTCNAXDU-UHFFFAOYSA-N
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Patent
US08618107B2

Procedure details

Following the procedures as described for 129b and starting with 460 mg of tert-butyl 5-(6-bromo-4-methyl-3-oxo-3,4-dihydropyrazin-2-ylamino)isoindoline-2-carboxylate, 231e was obtained as a yellow solid (352 mg, 99%). MS: [M+H]+ 321
Name
129b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Yield
99%

Identifiers

REACTION_CXSMILES
C(OCC1C(N2CCN3C4CCCCC=4C=C3C2=O)=CC(F)=CC=1C1N=C(NC2C=C3C(=CC=2)CNCC3)C(=O)N(C)C=1)(=O)C.[Br:46][C:47]1[N:52]=[C:51]([NH:53][C:54]2[CH:55]=[C:56]3[C:60](=[CH:61][CH:62]=2)[CH2:59][N:58](C(OC(C)(C)C)=O)[CH2:57]3)[C:50](=[O:70])[N:49]([CH3:71])[CH:48]=1>>[Br:46][C:47]1[N:52]=[C:51]([NH:53][C:54]2[CH:55]=[C:56]3[C:60](=[CH:61][CH:62]=2)[CH2:59][NH:58][CH2:57]3)[C:50](=[O:70])[N:49]([CH3:71])[CH:48]=1

Inputs

Step One
Name
129b
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC1=C(C=C(C=C1N1C(C=2N(C=3CCCCC3C2)CC1)=O)F)C=1N=C(C(N(C1)C)=O)NC=1C=C2CCNCC2=CC1
Step Two
Name
Quantity
460 mg
Type
reactant
Smiles
BrC1=CN(C(C(=N1)NC=1C=C2CN(CC2=CC1)C(=O)OC(C)(C)C)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=C(C(N(C1)C)=O)NC=1C=C2CNCC2=CC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 352 mg
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.